molecular formula C12H3Cl7 B1595032 2,3,3',4,4',5',6-Heptachlorobiphenyl CAS No. 74472-50-7

2,3,3',4,4',5',6-Heptachlorobiphenyl

Cat. No. B1595032
CAS RN: 74472-50-7
M. Wt: 395.3 g/mol
InChI Key: TVFXBXWAXIMLAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3,3’,4,4’,5’,6-Heptachlorobiphenyl is C12H3Cl7 . The average molecular mass is 395.323 g/mol . The structure includes two benzene rings with seven chlorine atoms attached .


Physical And Chemical Properties Analysis

2,3,3’,4,4’,5’,6-Heptachlorobiphenyl is a solid substance that appears as colorless to light yellow oily liquids or solids . The density is 1.658g/cm3 . The boiling point is 426.2ºC at 760 mmHg . The melting point is estimated to be 131.31°C .

Scientific Research Applications

Shorthand Numbering and Classification

Heptachlorobiphenyls, including the specific congener 2,3,3',4,4',5',6-heptachlorobiphenyl, have been categorized using shorthand numbering for easy identification. This system, based on hexadecimal values, provides a simplified way of denoting the substitution pattern of chlorine atoms on the biphenyl structure. This method is especially useful in scientific research where precise identification of polychlorinated biphenyls (PCBs) is essential for studies related to environmental chemistry and toxicology (Zitko, 1983).

Atmospheric Fate and Reactivity

Research on the reactivity of heptachlorobiphenyls with hydroxyl radicals in the atmosphere provides insights into their environmental behavior. Studies utilizing quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) calculations have demonstrated the importance of polarizability in determining the reactivity of PCB congeners like 2,3,3',4,4',5',6-heptachlorobiphenyl. Such research is crucial for assessing the global distribution and fate of these compounds in the atmosphere (Yang et al., 2016).

Solubility in Supercritical Fluids

The solubility of PCB congeners, including heptachlorobiphenyls, in supercritical fluids like carbon dioxide, has been extensively studied. Understanding the solubility behavior of these compounds in various solvents is critical for developing effective methods for their extraction and analysis, which is significant in environmental remediation and analytical chemistry (Anitescu & Tavlarides, 1999).

Toxicity Assessment Using Molecular Descriptors

Toxicity studies of PCBs, including heptachlorobiphenyls, have been conducted using molecular descriptors. These studies involve establishing quantitative structure-toxicity relationships to predict the degree of toxicity based on quantum and topological parameters. Such research is vital for understanding the health implications of exposure to these compounds (Eddy, 2020).

Environmental Exposure and Impact

Investigations into the environmental exposure and impact of PCBs have revealed their ubiquity as environmental contaminants. Studies on workers in certain industries have shown significant levels of PCB congeners, including heptachlorobiphenyls, in their blood, highlighting occupational exposure risks and the need for regulatory measures (Sjödin et al., 1999).

Dechlorination and Bioremediation

Research on the dechlorination of heptachlorobiphenyls has focused on methods like catalytic reduction using Pd/Fe bimetallic systems. This line of research is crucial for developing effective bioremediation strategies for PCB-contaminated soils and other environments (He et al., 2008).

Safety And Hazards

2,3,3’,4,4’,5’,6-Heptachlorobiphenyl is an extremely flammable liquid and vapour . It may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,3,5-tetrachloro-4-(3,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-3-8(16)11(18)12(19)9(5)4-1-6(14)10(17)7(15)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFXBXWAXIMLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074238
Record name 2,3,3',4,4',5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,4',5',6-Heptachlorobiphenyl

CAS RN

74472-50-7
Record name 2,3,3′,4,4′,5′,6-Heptachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,4',5',6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5',6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895SJ405CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
O Odigie, ME Egharevba - ftstjournal.com
Surface water samples were regularly sourced for a period of 18 months; February 2013–July 2014, from five (5) sampling stations on the Falcorp mangrove swamp and Ifie creek, …
Number of citations: 3 www.ftstjournal.com
S Safe, A Parkinson, L Robertson, R Cockerline… - Toxicology of …, 1981 - Elsevier
A number of highly purified synthetic polychlorinated biphenyl (PCB) isomers and congeners were administered to male Wistar rats to test previously reported structure-activity rules for …
Number of citations: 7 www.sciencedirect.com
IA Adetutu, GN Iwuoha, HM Jnr - Chem. Int, 2020 - academia.edu
Polychlorinated Biphenyls (PCBs) are chemicals (usually man-made) formed as result of attachment of one or more chlorine atoms to a Biphenyl ring structure. The number and position …
Number of citations: 39 www.academia.edu
K Miyoshi, T Nishio, A Yasuhara, M Morita… - Chemosphere, 2004 - Elsevier
Dechlorination of hexachlorobenzene (HCB) was achieved by a liquid potassium–sodium (K–Na)-alloy. HCB in a cyclohexane/benzene solution (22 mmol/l, 4.67 g/l as chlorine) was …
Number of citations: 46 www.sciencedirect.com
J Mes, WH Newsome… - Food Additives & …, 1991 - Taylor & Francis
A total of 155 fatty food composites from five major Canadian cities were analysed for 36 selected polychlorinated biphenyl (PCB) congeners. Total PCB congener levels of more than 1 …
Number of citations: 41 www.tandfonline.com
SB Hawthorne, CB Grabanski, DJ Miller - Analytical chemistry, 2009 - ACS Publications
Determining dissolved concentrations of polychlorinated biphenyls (PCBs) in sediment pore (interstitial) water with conventional solvent extraction methods is problematic because …
Number of citations: 47 pubs.acs.org
O Odigie, JO Olomukoro - African Scientist, 2021 - ojs.klobexjournals.com
The Falcorp mangrove swamp has and is still been exposed to various forms of anthropogenic polluting activities which include; Vandalization of oil pipelines which transverse sections …
Number of citations: 4 ojs.klobexjournals.com
MM Schantz, BJ Koster, LM Oakley, SB Schiller… - Analytical …, 1995 - ACS Publications
A Standard Reference Material (SRM) made from whale blubber has been developed for the validation of methods used for the determination of polychlorinated biphenyl (PCB) …
Number of citations: 72 pubs.acs.org
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Number of citations: 105 www.sciencedirect.com
Z Xu, Y Chen, Y Qiu, W Gu, Y Li - Chemical Research in Chinese …, 2016 - Springer
Based on the obtained data of half-lives(t 1/2 ) for 31 polychlorinated biphenyl congeners(PCBs), 3D quantitative structure-activity relationship(QSAR) pharmacophore was used to …
Number of citations: 11 link.springer.com

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